BLT4 protein has been identified in various biological systems. Its expression is notably studied in liver cells, where it plays a role in protein synthesis and energy metabolism. Research indicates that the protein can be isolated from primary mouse hepatocytes, highlighting its relevance in hepatic functions and metabolic studies .
BLT4 is classified as a signaling protein, often involved in pathways that regulate cellular responses to environmental changes and stressors. It interacts with various molecular partners to modulate processes such as translation and protein synthesis, making it significant in studies related to cell biology and metabolism.
The synthesis of BLT4 protein can be achieved through several methods, including both in vivo and in vitro techniques.
The technical details surrounding the synthesis of BLT4 involve optimizing reaction conditions to maximize yield and functionality. For instance, using stable isotope-labeled amino acids can enhance the detection and quantification of synthesized proteins through mass spectrometry analysis .
The molecular structure of BLT4 protein is characterized by specific domains that facilitate its interaction with other cellular components. While detailed structural data on BLT4 may not be extensively available, it is generally understood that proteins in this category possess a combination of alpha helices and beta sheets that contribute to their functional conformation.
Current structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the precise three-dimensional arrangement of atoms within the BLT4 protein, though specific studies may need to be referenced for exact structural data.
BLT4 participates in various biochemical reactions critical for cellular function. These include:
Techniques such as Western blotting and mass spectrometry are commonly employed to analyze these reactions and modifications. For example, Western blotting can detect specific modifications or expression levels of BLT4 under different experimental conditions .
The mechanism of action for BLT4 involves its role in cellular signaling pathways that regulate gene expression and metabolic processes. Upon activation by specific stimuli (e.g., nutrient availability), BLT4 can modulate downstream effectors involved in translation initiation and elongation.
Research indicates that BLT4 interacts with key signaling molecules such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . This interaction underscores the importance of BLT4 in metabolic regulation.
BLT4 protein exhibits typical characteristics associated with soluble proteins, including solubility in aqueous solutions under physiological conditions. Its stability may vary depending on environmental factors such as pH and temperature.
Chemically, BLT4 contains various functional groups that facilitate interactions with other biomolecules. The presence of hydrophilic regions allows for solubility in biological fluids, while hydrophobic regions contribute to its structural integrity.
Analytical techniques such as circular dichroism spectroscopy can provide insights into the secondary structure content of BLT4, while dynamic light scattering can assess its size distribution in solution.
BLT4 protein has significant scientific applications:
BLT4 proteins belong to the non-specific lipid-transfer protein (nsLTP) family in barley (Hordeum vulgare). Genomic analyses reveal that Blt4 genes are distributed unevenly across barley chromosomes, with notable clustering on chromosomes 2, 3, and 6. These clusters arise from tandem duplication events, suggesting evolutionary selection for gene amplification under environmental stressors [2] [9]. For example, chromosome 2 harbors a cluster of four Blt4 paralogs (Blt4.1, Blt4.2, Blt4.3, Blt4.9) within a 50-kb region, indicative of localized gene family expansion [9].
Table 1: Chromosomal Distribution of Key BLT4 Genes in Barley
Chromosome | Gene Symbols | Clustering Pattern |
---|---|---|
2 | Blt4.1, Blt4.2, Blt4.3, Blt4.9 | Tandem duplication |
3 | Blt4.5, Blt4.6 | Segmental duplication |
6 | Blt4.8 | Singleton |
Despite nomenclature similarities, BLT4 proteins are evolutionarily distinct from vertebrate leukotriene receptors BLT1/BLT2. BLT4 is a plant nsLTP characterized by an eight-cysteine motif (8CM; Pfam PF00234), whereas BLT1/BLT2 are G protein-coupled receptors (GPCRs) with seven transmembrane domains [7] [9]. Homology modeling shows BLT4 shares <25% sequence identity with BLT1/BLT2, reflecting divergent functions: BLT4 facilitates lipid transport in plant cell walls, while BLT1/BLT2 mediate inflammatory responses [7].
BLT4 is restricted to plants, with no orthologs in vertebrates. However, Blt4-like genes exhibit conservation in monocots. For example, barley Blt4 shares 80% amino acid identity with orthologs in Triticum aestivum (wheat) and Oryza sativa (rice), particularly in the conserved 8CM scaffold. Phylogenetic analysis resolves Blt4 genes into a monocot-specific clade separate from dicot nsLTPs, underscoring lineage-specific diversification [2] [9].
BLT4 lacks transmembrane helices, distinguishing it from GPCR-type lipid receptors. Instead, it adopts a compact globular structure stabilized by four α-helices (residues 15–30, 40–55, 60–75, 80–95) forming a central hydrophobic tunnel. This tunnel spans 25–30 Å in length and 3–5 Å in width, enabling lipid accommodation [9]. A unique deletion in the loop region (Val60-Gly62 vs. maize LTP) extends the tunnel, enhancing binding to C18 fatty acids [9].
Key functional motifs include:
Table 2: Functional Domains in Barley BLT4.9
Domain | Residues | Function |
---|---|---|
Signal peptide | 1–24 | Cellular secretion |
α-Helices | 15–95 | Tunnel formation, structural stability |
Disulfide bonds | Cys4-Cys52 | Oxidative stability |
Lipid-entry portal | Arg45, Lys48 | Electrostatic interaction with ligands |
Potential modification sites include:
Homology modeling and molecular dynamics simulations reveal BLT4’s ligand-binding dynamics:
Table 3: Ligand-Binding Affinities of BLT4.9
Ligand | Binding Affinity (ΔG, kcal/mol) | Interaction Site |
---|---|---|
Hexadecanoic acid (C16:0) | −22.3 | Hydrophobic tunnel |
cis,cis-9,12-Octadecadienoic acid | −28.5 | Tunnel entrance (K48, R45) |
Phosphatidylglycerol | −30.1 | Headgroup polar interface |
BLT4 exhibits two conformational states:
No direct evidence for BLT4 heterodimerization exists. However, BLT1 (a vertebrate GPCR) forms heteromers with prostanoid receptors (EP3, TPα), suppressing constitutive activity [6]. Whether plant nsLTPs like BLT4 dimerize remains unexplored but is theoretically plausible given GPCR-like allosteric behaviors in lipid sensors.
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